Mafoprazine mesylate
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Overview
Description
Mafoprazine mesylate is an organic molecular entity.
Scientific Research Applications
Iron Chelation and Cancer Therapy
Mafoprazine mesylate, also known as deferoxamine mesylate (DFO), has been explored for its potential in cancer therapy, particularly in hepatocellular carcinoma (HCC). Research indicates that DFO and other iron chelators may hold promise as antineoplastic agents, offering new avenues for treating aggressive cancers like HCC (Kicic, Baker & Chua, 2001).
Neuroprotection in Stroke
DFO has been studied for its neuroprotective properties in stroke patients. Clinical trials have evaluated the safety, tolerability, and efficacy of DFO in treating intracerebral hemorrhage (ICH), with findings suggesting that DFO may be beneficial in improving neurological outcomes (Selim et al., 2011).
Neurodegenerative Diseases
The role of DFO in managing neurodegenerative diseases like Alzheimer's and Parkinson's has been explored. Research suggests that iron chelation could be a promising therapeutic strategy for these conditions, though challenges exist in effective drug delivery and formulation (Farr & Xiong, 2020).
Oxidative Stress in Stroke Patients
DFO's potential to alter oxidative stress markers in stroke patients has been investigated. A study found that DFO treatment could potentially exert antioxidant neuroprotective effects, reducing serum levels of peroxides and increasing antioxidant capacity (Selim, 2010).
Oral Drug Delivery Systems
Research has been conducted on optimizing polymeric micelles containing DFO for oral drug delivery, aiming to increase permeability and bioavailability. This addresses challenges related to the poor oral bioavailability of DFO (Salimi, Makhmal Zadeh & Kazemi, 2019).
Thalassemia and Sickle Cell Disease
The use of DFO in treating transfusional iron overload in thalassemia and sickle cell disease patients has been studied, focusing on outcomes, utilization, and costs associated with the therapy (Delea et al., 2008).
Properties
Molecular Formula |
C23H32FN3O6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide;methanesulfonic acid |
InChI |
InChI=1S/C22H28FN3O3.CH4O3S/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23;1-5(2,3)4/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27);1H3,(H,2,3,4) |
InChI Key |
SEUMNMFHYBUUEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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